6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
6-chloro-1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-2-12-5-4(3-9-12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHAWHJYJNZEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyrazolo[3,4-d]pyrimidine with ethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. These methods involve the use of automated reactors that allow for precise control over reaction parameters such as temperature, pressure, and reaction time. The scalability of these processes makes them suitable for large-scale synthesis required in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further explored for their pharmacological properties .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. Specifically, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been investigated for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds based on this scaffold can inhibit human geranylgeranyl pyrophosphate synthase (hGGPPS), leading to reduced tumor growth in xenograft models of multiple myeloma and pancreatic ductal adenocarcinoma .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and downregulation of prenylation processes in cancer cells. The selective engagement with intracellular targets has been noted as a significant pathway for its therapeutic action .
Synthesis and Derivative Development
Synthesis Techniques
The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is typically achieved through multi-step organic reactions involving chlorination and nucleophilic substitution methods. Recent advancements have streamlined these processes, allowing for more efficient production of this compound and its analogs .
Derivative Exploration
Numerous derivatives of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized to enhance its pharmacological properties. These derivatives are being explored for their potential as selective inhibitors against various cancer types, showcasing the versatility of the pyrazolo[3,4-d]pyrimidine scaffold .
Biological Activities
Inhibition Studies
The biological activity of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been evaluated against several targets relevant to cancer therapy. In vitro studies indicate that this compound exhibits potent inhibitory activity against enzymes linked to tumor growth and metastasis .
Case Studies
Several case studies have documented the use of this compound in preclinical models, demonstrating its effectiveness in reducing tumor sizes without significant hepatotoxicity or adverse effects on liver function. This aspect is crucial for the development of safe therapeutic agents for clinical use .
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Key Observations :
- Position 1: Ethyl (target compound) vs. methyl (15a), phenyl (22), or trichlorophenyl (15) groups.
- Position 6 : Chloro substituents (target compound, 22) contrast with thioether (15a) or benzyl groups (15). Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity, influencing intermolecular interactions .
Key Observations :
Key Observations :
- Antimicrobial Activity : Thioether and chloro substituents (e.g., 15a) correlate with antifungal activity, likely due to enhanced membrane disruption .
- Anticancer Activity : Azomethine and triazine groups () improve cytotoxicity, while the ethyl group in the target compound may balance lipophilicity for tumor penetration .
Physicochemical Properties
Biological Activity
Overview
6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine family. Its unique structure features a chloro substituent at the 6th position and an ethyl group at the 1st position, making it a subject of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
The compound has the following chemical characteristics:
- IUPAC Name : 6-chloro-1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
- Molecular Formula : C7H7ClN4O
- Molecular Weight : 198.61 g/mol
- CAS Number : 1779131-19-9
The biological activity of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one primarily involves its interaction with specific molecular targets such as kinases. It acts as an inhibitor of these enzymes, disrupting critical signaling pathways associated with cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and suppression of inflammatory responses .
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. In vitro studies have shown that 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can induce apoptosis in various cancer cell lines through the inhibition of cyclin-dependent kinases (CDKs). For instance, a related compound demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, showcasing its potential as a selective inhibitor for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal activity. It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential utility in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Lacks ethyl group at the 1st position | Moderate kinase inhibition |
| 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Lacks chloro substituent at the 6th position | Limited anticancer activity |
| 6-Amino-1H-pyrazolo[3,4-d]pyrimidine | Contains amino group instead of chloro | Enhanced cytotoxicity against certain cancer cells |
The presence of both chloro and ethyl substituents in this compound enhances its pharmacological properties compared to its analogs, making it a promising scaffold for drug development.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities associated with pyrazolopyrimidine derivatives:
- Synthesis and Anticancer Evaluation : A study synthesized various pyrazolopyrimidine derivatives and evaluated their anticancer activities. The most active compound exhibited significant inhibition of tumor cell proliferation through CDK inhibition mechanisms.
- Antimicrobial Studies : Another research project assessed multiple pyrazole derivatives for antimicrobial efficacy, identifying several compounds with potent activity against resistant bacterial strains.
Q & A
Q. What are the common synthetic routes for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
Methodological Answer: The compound can be synthesized via:
- Acid-Catalyzed Condensation : Reacting 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes using acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) as a nanocatalyst. This method achieves 100% selectivity for pyrazolopyrimidinones and allows catalyst recovery via filtration .
- Chlorination : Treating pyrazolopyrimidinone precursors with triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA) in toluene under reflux. Yields range from 61% to 65% depending on reaction time .
- Tandem Aza-Wittig and Annulation Reactions : Utilizing iminophosphoranes, arylisocyanates, and thiophenols to introduce sulfur-containing substituents, yielding derivatives with herbicidal activity .
Q. Key Considerations :
Q. How is the crystal structure of this compound characterized?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation:
Q. Best Practices :
- Use single-crystal X-ray diffraction (SC-XRD) for high-resolution data.
- Compare experimental results with computational models (e.g., DFT) to validate bond lengths/angles.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for higher yields in synthesis?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Compare Preyssler nanoparticles (100% selectivity ) with classical acids (e.g., HCl, H₂SO₄) or heteropolyacids.
- Solvent Selection : Use acetic acid for reactions involving Preyssler catalysts, as the catalyst is insoluble and easily recoverable .
- Temperature/Time Adjustments : For chlorination, extending reflux time from 4 h to 8 h improves yields from 61% to 65% .
Q. Data-Driven Example :
| Method | Catalyst | Yield/Selectivity | Reference |
|---|---|---|---|
| Acid-catalyzed condensation | Preyssler nanoparticles | 100% selectivity | |
| Chlorination | TCCA/PPh₃ | 61–65% yield | |
| Tandem aza-Wittig | None | 52–92% yield |
Q. How to address contradictions in reported bioactivity data across studies?
Methodological Answer: Contradictions often arise from:
Q. Resolution Strategies :
Q. What methodologies are used to establish structure-activity relationships (SAR)?
Methodological Answer: SAR studies involve:
- Derivative Synthesis : Introduce substituents at positions 1, 5, and 6 (e.g., alkyl, arylthio, halogens) via methods in .
- Bioactivity Profiling : Test derivatives against target systems (e.g., Botrytis cinerea for antifungals , cancer cell lines for antitumor activity ).
- Computational Modeling : Use molecular docking to predict binding affinities for targets like ALDH1A or kinases .
Q. Example :
| Derivative (Position 6) | Bioactivity (IC₅₀/Inhibition) | Reference |
|---|---|---|
| 6-((3-Fluorobenzyl)thio) | 83% inhibition of Sclerotinia at 10 mg/L | |
| 6-Chloro | 72% inhibition of MCF-7 cells |
Q. How to troubleshoot low solubility during purification?
Methodological Answer:
Q. What are best practices for confirming molecular structure?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
